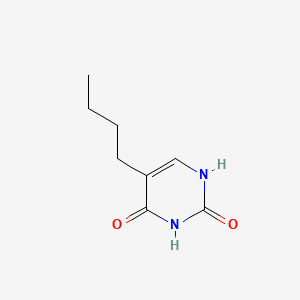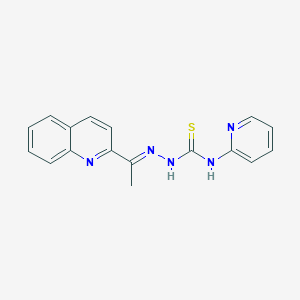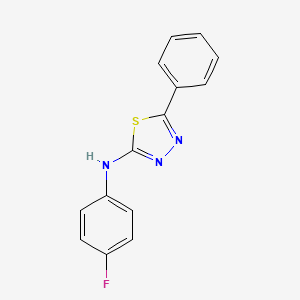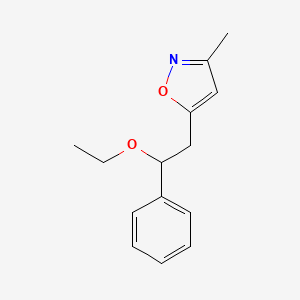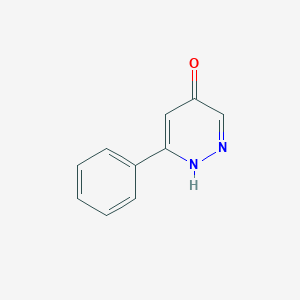
4-Pyridazinol, 6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridazinol, 6-phenyl- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The presence of a phenyl group at the 6-position and a hydroxyl group at the 4-position makes this compound unique.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridazinol, 6-phenyl- can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. For instance, the reaction of phenylhydrazine with 1,3-diketones under acidic conditions can yield the desired pyridazinol derivative .
Industrial Production Methods: Industrial production of 4-Pyridazinol, 6-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Pyridazinol, 6-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridazinol derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyridazinol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for cardiovascular diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Pyridazinol, 6-phenyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit calcium ion influx, which is essential for platelet aggregation. This inhibition can lead to antiplatelet activity, making it a potential candidate for cardiovascular therapies .
Comparación Con Compuestos Similares
Pyridazine: A parent compound with similar structural features but lacks the phenyl and hydroxyl groups.
Pyridazinone: Contains a keto group instead of a hydroxyl group at the 4-position.
Phenylpyridazine: Similar structure but without the hydroxyl group at the 4-position.
Uniqueness: 4-Pyridazinol, 6-phenyl- is unique due to the presence of both a phenyl group at the 6-position and a hydroxyl group at the 4-position. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
89868-16-6 |
|---|---|
Fórmula molecular |
C10H8N2O |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
6-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C10H8N2O/c13-9-6-10(12-11-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) |
Clave InChI |
CXMJIUWPQALSJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


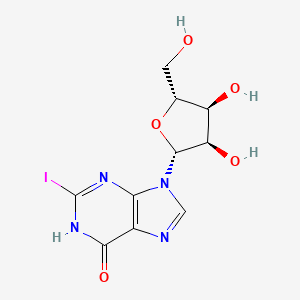


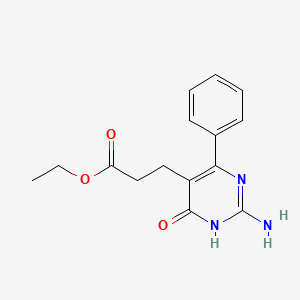
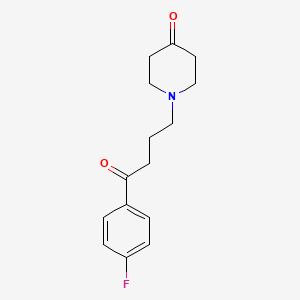

![6-Methyl-1-phenyl-3-[(piperidin-3-yl)oxy]isoquinoline](/img/structure/B12914780.png)


